molecular formula C30H44NP B12878909 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

Cat. No.: B12878909
M. Wt: 449.6 g/mol
InChI Key: SHWMIJDFZZUKLH-UHFFFAOYSA-N
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Description

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is an organic phosphine compound. It is known for its utility as a ligand in various catalytic reactions, particularly in the field of asymmetric synthesis. The compound is characterized by its bulky di-tert-butylphosphino group, which imparts unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Metal salts such as palladium chloride (PdCl2) and platinum chloride (PtCl2) are often used to form metal-phosphine complexes.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Metal Complexes: Formed during substitution reactions with metal salts.

Scientific Research Applications

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its role as a ligand:

    Ligand Coordination: The phosphine group coordinates with metal centers, forming stable complexes.

    Catalytic Activity: These metal-phosphine complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

    Molecular Targets: The primary targets are transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is unique due to its specific steric and electronic properties imparted by the di-tert-butylphosphino group. This makes it particularly effective in asymmetric catalysis, offering high selectivity and efficiency in various reactions.

Properties

Molecular Formula

C30H44NP

Molecular Weight

449.6 g/mol

IUPAC Name

1-(2-ditert-butylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C30H44NP/c1-29(2,3)32(30(4,5)6)26-20-18-22-14-10-12-16-24(22)28(26)27-23-15-11-9-13-21(23)17-19-25(27)31(7)8/h17-20H,9-16H2,1-8H3

InChI Key

SHWMIJDFZZUKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)N(C)C)C(C)(C)C

Origin of Product

United States

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